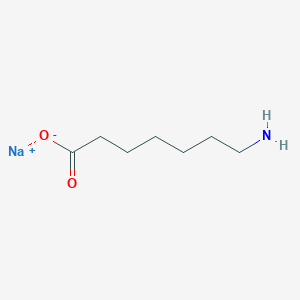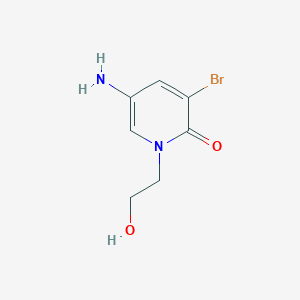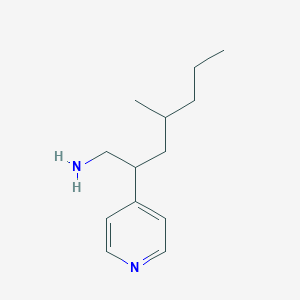
Sodium 7-aminoheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 7-aminoheptanoate is a nonnatural straight-chain amino acid with the molecular formula C7H14NO2Na. It is a derivative of 7-aminoheptanoic acid, where the carboxyl group is neutralized by sodium.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 7-aminoheptanoate typically involves the overexpression of L-lysine α-oxidase in Escherichia coli, which yields 2-keto-6-aminocaproate as a non-native substrate. This substrate undergoes a series of enzymatic reactions, including decarboxylation and oxidation, to produce 7-aminoheptanoate .
Industrial Production Methods: Industrial production of this compound can be achieved through metabolic engineering strategies in microorganisms. For instance, engineered E. coli can simultaneously produce 5-aminovalerate, 6-aminocaproate, and 7-aminoheptanoate through an artificial iterative carbon-chain-extension cycle .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 7-aminoheptanoate can undergo various chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Alcohols.
Substitution: Amides, esters.
Applications De Recherche Scientifique
Sodium 7-aminoheptanoate has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymeric bioplastics due to its functional groups.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Industry: Utilized in the production of biodegradable plastics and other environmentally friendly materials.
Mécanisme D'action
The mechanism of action of sodium 7-aminoheptanoate involves its interaction with various enzymes and metabolic pathways. The primary amine group can form hydrogen bonds and ionic interactions with enzyme active sites, influencing enzyme activity and metabolic processes. The carboxyl group can participate in esterification and amidation reactions, further modifying its biological activity .
Comparaison Avec Des Composés Similaires
7-Aminoheptanoic acid: The parent compound of sodium 7-aminoheptanoate, differing only by the presence of a sodium ion.
6-Aminocaproate: A shorter-chain analog with similar functional groups.
5-Aminovalerate: Another shorter-chain analog used in similar applications.
Uniqueness: this compound is unique due to its longer carbon chain, which provides distinct physical and chemical properties compared to its shorter-chain analogs. This makes it particularly suitable for applications in polymer synthesis and as a versatile building block in various chemical reactions .
Propriétés
Formule moléculaire |
C7H14NNaO2 |
|---|---|
Poids moléculaire |
167.18 g/mol |
Nom IUPAC |
sodium;7-aminoheptanoate |
InChI |
InChI=1S/C7H15NO2.Na/c8-6-4-2-1-3-5-7(9)10;/h1-6,8H2,(H,9,10);/q;+1/p-1 |
Clé InChI |
LLNNCXKYFNWIRD-UHFFFAOYSA-M |
SMILES canonique |
C(CCCN)CCC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({[2-(Bromomethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13192927.png)
![Bicyclo[5.1.0]octan-4-ol](/img/structure/B13192930.png)

![1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane](/img/structure/B13192949.png)





![3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane](/img/structure/B13192993.png)

![({4-Fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13193008.png)


